molecular formula C11H7N5O3 B1487032 1-(2-nitrophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 65973-97-9

1-(2-nitrophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B1487032
CAS No.: 65973-97-9
M. Wt: 257.2 g/mol
InChI Key: KXVMVMJFTTWLLT-UHFFFAOYSA-N
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Description

1-(2-nitrophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C11H7N5O3 and its molecular weight is 257.2 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Pyrimido[4,5-d]pyrimidines, a class of compounds structurally similar to this compound, have been known to interact with various biological targets . These targets include phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase . The specific targets for this compound would need to be determined through further experimental studies.

Mode of Action

For instance, if the compound were to interact with an enzyme, it could inhibit or enhance the enzyme’s activity, leading to changes in the biochemical pathways the enzyme is involved in .

Biochemical Pathways

Given the potential targets mentioned above, it’s likely that this compound could affect pathways involving phosphodiesterase, dihydrofolate reductase, raf kinase, and p38 protein kinase . These enzymes play crucial roles in various cellular processes, including cell growth, inflammation, and immune response.

Pharmacokinetics

The pharmacokinetic properties of 1-(2-nitrophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one, including its absorption, distribution, metabolism, and excretion (ADME), are not clearly defined in the available literature. These properties would need to be determined through further experimental studies. The ADME properties of a compound can significantly impact its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Based on the potential targets and pathways mentioned above, it’s likely that this compound could have effects on cell growth, inflammation, and immune response . Further experimental studies would be needed to determine the specific effects of this compound.

Properties

IUPAC Name

1-(2-nitrophenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N5O3/c17-11-7-5-14-15(10(7)12-6-13-11)8-3-1-2-4-9(8)16(18)19/h1-6H,(H,12,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVMVMJFTTWLLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C3=C(C=N2)C(=O)NC=N3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.